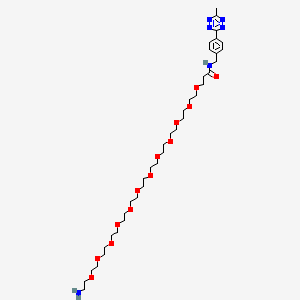

Methyltetrazine-amino-PEG12-amine

描述

属性

分子式 |

C37H64N6O13 |

|---|---|

分子量 |

800.9 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C37H64N6O13/c1-33-40-42-37(43-41-33)35-4-2-34(3-5-35)32-39-36(44)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-38/h2-5H,6-32,38H2,1H3,(H,39,44) |

InChI 键 |

FOQKZMHNHOEMAU-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

产品来源 |

United States |

Synthetic Methodologies for Methyltetrazine Amino Peg12 Amine and Its Derivatives

Strategies for the Preparation of Methyltetrazine-amino-PEG12-amine

The preparation of this compound can be approached from two primary perspectives: by modifying a polyethylene (B3416737) glycol (PEG) precursor with the methyltetrazine group or by starting with a pre-functionalized methyltetrazine intermediate.

Amination Routes utilizing PEGylated Precursors

One common strategy for the synthesis of this compound involves the use of a PEGylated precursor that already contains a protected amine or a group that can be readily converted to an amine. A typical precursor would be a PEG molecule with a terminal azide (B81097) and a protected amine at the other end.

A plausible synthetic route is outlined below:

Activation of the PEG Precursor: The synthesis can commence with a commercially available Boc-protected amino-PEG12-alcohol. The terminal hydroxyl group is activated, for example, by conversion to a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine.

Azide Introduction: The activated hydroxyl group is then displaced by an azide group through a nucleophilic substitution reaction using sodium azide. This results in the formation of Boc-amino-PEG12-azide.

Reduction of the Azide: The azide group is subsequently reduced to a primary amine using a reducing agent such as triphenylphosphine (B44618) followed by water (Staudinger reaction) or by catalytic hydrogenation. This step yields Boc-amino-PEG12-amine.

Methyltetrazine Coupling: A methyltetrazine derivative bearing a carboxylic acid, for instance, (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid, is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an activated NHS ester. This activated methyltetrazine is then reacted with the free amine of the PEG chain to form a stable amide bond.

Deprotection: Finally, the Boc protecting group is removed from the terminal amine using an acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product |

| 1 | Boc-amino-PEG12-OH | Methanesulfonyl chloride | Triethylamine | Boc-amino-PEG12-OMs |

| 2 | Boc-amino-PEG12-OMs | Sodium azide | DMF | Boc-amino-PEG12-N3 |

| 3 | Boc-amino-PEG12-N3 | Triphenylphosphine, H2O | THF | Boc-amino-PEG12-NH2 |

| 4 | Boc-amino-PEG12-NH2 | Methyltetrazine-COOH | EDC, NHS | Boc-protected this compound |

| 5 | Boc-protected this compound | Trifluoroacetic acid | Dichloromethane | This compound |

Table 1: Illustrative Synthetic Route via Amination of a PEGylated Precursor

Approaches involving Methyltetrazine-functionalized Intermediates

An alternative synthetic strategy begins with a methyltetrazine molecule that is already functionalized with a group suitable for coupling to a PEG chain. This approach can offer advantages in terms of controlling the stoichiometry and simplifying the purification of the final product.

A representative synthetic pathway is as follows:

Synthesis of a Methyltetrazine Building Block: A key intermediate is a methyltetrazine derivative with a reactive group, for example, an activated ester such as Methyltetrazine-NHS ester. This can be synthesized from the corresponding methyltetrazine carboxylic acid. medchemexpress.com

Preparation of the PEG Precursor: A commercially available amino-PEG12-alcohol is used as the starting PEGylated component.

Coupling Reaction: The Methyltetrazine-NHS ester is reacted directly with the amino group of the amino-PEG12-alcohol in a suitable solvent like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA). This reaction forms a stable amide bond, linking the methyltetrazine moiety to one end of the PEG chain, while leaving the terminal hydroxyl group intact.

Conversion of the Terminal Hydroxyl to an Amine: The terminal hydroxyl group of the resulting Methyltetrazine-PEG12-alcohol is then converted to an amine. This can be achieved through a two-step process involving activation of the hydroxyl group (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or by using a Gabriel synthesis approach. A more direct conversion can be achieved using a Mitsunobu reaction with a protected amine source like phthalimide, followed by deprotection.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product |

| 1 | Methyltetrazine-COOH | N-Hydroxysuccinimide | EDC | Methyltetrazine-NHS ester |

| 2 | Methyltetrazine-NHS ester | Amino-PEG12-OH | DIPEA, DMF | Methyltetrazine-PEG12-OH |

| 3 | Methyltetrazine-PEG12-OH | Methanesulfonyl chloride | Triethylamine | Methyltetrazine-PEG12-OMs |

| 4 | Methyltetrazine-PEG12-OMs | Sodium azide | DMF | Methyltetrazine-PEG12-N3 |

| 5 | Methyltetrazine-PEG12-N3 | H2, Pd/C | Methanol | This compound |

Table 2: Illustrative Synthetic Route via a Methyltetrazine-functionalized Intermediate

Derivatization Techniques for this compound

The primary amine group of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for its conjugation to various molecules of interest.

Amide Bond Formation via Amine Reactivity

The most common derivatization of the terminal amine is through the formation of an amide bond. This is a robust and well-established reaction in organic chemistry. The amine can react with carboxylic acids, acyl chlorides, or anhydrides to form a stable amide linkage. When reacting with a carboxylic acid, a coupling agent is required to activate the carboxyl group.

Common coupling agents include carbodiimides like EDC and DCC, as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The choice of coupling agent and reaction conditions (solvent, temperature, and presence of additives like HOBt or NHS) can be optimized to maximize the yield and minimize side reactions.

Conjugation with Activated Esters and Carboxylic Acids

A highly efficient method for derivatizing the amine group of this compound is through its reaction with activated esters, particularly N-hydroxysuccinimide (NHS) esters. waters.com NHS esters are stable enough to be isolated and purified but are highly reactive towards primary amines at neutral to slightly basic pH (typically pH 7.2-8.5), forming a stable amide bond with the release of NHS as a byproduct. This reaction is widely used for labeling biomolecules containing lysine (B10760008) residues.

The general reaction is as follows:

This compound + R-CO-NHS → Methyltetrazine-PEG12-NH-CO-R + NHS

This method is highly chemoselective and proceeds under mild aqueous conditions, making it ideal for bioconjugation applications.

Purification and Analytical Characterization Methodologies for this compound Syntheses

The purification and characterization of this compound and its derivatives are crucial to ensure the quality and reliability of the compound for its intended applications. Given the PEGylated nature of the molecule, a combination of chromatographic and spectroscopic techniques is typically employed.

Purification:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of PEGylated compounds. phenomenex.com A C18 or C4 column is commonly used with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape. The separation is based on the hydrophobicity of the molecules, allowing for the removal of unreacted starting materials and byproducts.

Size-Exclusion Chromatography (SEC): SEC can also be used to separate molecules based on their hydrodynamic volume. waters.com This can be effective in separating the desired product from smaller impurities.

Flash Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel can be employed, although the polar nature of PEGylated compounds can sometimes lead to streaking. reddit.com Using solvent systems such as chloroform/methanol or dichloromethane/methanol can improve the separation. reddit.com

Analytical Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for confirming the structure of the synthesized compound. nist.govresearchgate.netacs.orgnih.gov The characteristic peaks of the methyltetrazine ring, the PEG backbone, and the terminal functional groups can be identified and integrated to confirm the successful synthesis and the purity of the product. nist.govresearchgate.netacs.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the compound and confirm its identity. nist.govnih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, further confirming the elemental composition. nist.govnih.gov

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. By using a calibrated detector, the percentage of the desired compound in a sample can be accurately determined.

| Analytical Technique | Information Obtained |

| ¹H NMR | Confirmation of proton environment, structural integrity, and purity |

| ¹³C NMR | Confirmation of carbon framework and functional groups |

| ESI-MS / MALDI-MS | Molecular weight determination and confirmation of identity |

| HRMS | Accurate mass and elemental composition |

| Analytical RP-HPLC | Purity assessment and quantification |

Table 3: Common Analytical Techniques for Characterization

Mechanistic Studies of Inverse Electron Demand Diels Alder Iedda Reactions Involving Methyltetrazine Amino Peg12 Amine

Reaction Kinetics and Rate Constant Determinations with Dienophiles

The rate of the IEDDA reaction is a critical parameter for its practical application. The reaction between a 1,2,4,5-tetrazine (B1199680) and a dienophile proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction forward. The kinetics of this process are governed by the electronic properties of both the tetrazine and the dienophile, as well as steric factors.

Electron-withdrawing groups on the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. rsc.org The methyl group in Methyltetrazine-amino-PEG12-amine is generally considered to be electron-donating, which would typically suggest a slower reaction rate compared to unsubstituted or electron-withdrawing group-substituted tetrazines. However, methyltetrazines are noted to have improved stability compared to many other tetrazine derivatives. adcreviews.com

The choice of dienophile has a profound impact on the reaction kinetics. Strained alkenes and alkynes are highly reactive partners for tetrazines. While specific kinetic data for this compound is not extensively documented in publicly available literature, we can infer its reactivity from studies on similar compounds. The reaction of tetrazines with trans-cyclooctene (B1233481) (TCO) derivatives is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1. researchgate.net For a typical tetrazine-TCO ligation, the rate constant is on the order of 2000 M-1s-1 in a 9:1 methanol/water mixture. rsc.org Reactions with less strained dienophiles, such as norbornenes, are generally slower. rsc.org

To provide a clearer picture of the expected kinetics, the following table presents representative second-order rate constants for IEDDA reactions between various tetrazines and dienophiles. It is important to note that these are for model systems and the specific rates for this compound may vary.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water |

| General Tetrazine | Norbornene | ~1 M⁻¹s⁻¹ | Aqueous Media |

| Highly reactive tetrazines | TCO | >50,000 M⁻¹s⁻¹ | Not specified |

This table is generated based on data from various sources for illustrative purposes. researchgate.netrsc.orgnih.gov The exact rate for this compound will depend on specific reaction conditions.

Influence of PEG Linker Length on Reaction Efficiency and Steric Hindrance

The polyethylene (B3416737) glycol (PEG) linker is a prominent feature of this compound, and its length significantly influences the molecule's properties and reactivity. PEGylation is a widely used strategy to improve the solubility and biocompatibility of molecules. adcreviews.com

From a mechanistic standpoint, the PEG12 linker can impact the IEDDA reaction in several ways:

Solubility: The hydrophilic PEG chain enhances the solubility of the tetrazine in aqueous media, which is often a prerequisite for biological applications. This can lead to an apparent increase in reaction efficiency by ensuring the reactants are well-solvated and accessible.

Steric Hindrance: While PEG linkers can provide flexibility, they also occupy a significant hydrodynamic volume. A long PEG chain like PEG12 could potentially cause steric hindrance, shielding the tetrazine ring from its dienophile. nih.gov This effect is dependent on the conformation of the PEG chain and the nature of the reactants. However, studies on PEGylated nanoparticles have shown that longer PEG chains can sometimes lead to a decrease in protein adsorption due to this steric shielding effect. rsc.org In the context of the IEDDA reaction, this could translate to a slower reaction rate compared to a similar tetrazine with a shorter linker, particularly when reacting with bulky dienophiles or on sterically hindered surfaces.

Reaction Microenvironment: The PEG linker can create a localized microenvironment around the tetrazine. This can influence the polarity and hydration state near the reactive moiety, which in turn can affect the reaction kinetics.

While direct comparative studies on the effect of PEG linker length on the kinetics of this compound are scarce, research on other PEGylated systems provides valuable insights. For instance, studies on PEGylated proteins have shown that longer PEG chains can sometimes decrease biological activity due to increased steric hindrance. researchgate.net Conversely, in some contexts, a longer linker can provide the necessary distance and flexibility for the reactive ends to find their optimal orientation for reaction, potentially increasing the reaction efficiency. The optimal PEG linker length is therefore often a compromise between enhancing solubility and minimizing steric hindrance to achieve the desired reaction kinetics for a specific application.

Applications of Methyltetrazine Amino Peg12 Amine in Chemical Biology and Bioconjugation

Site-Specific Bioconjugation Strategies for Proteins and Peptides

Site-specific modification of proteins and peptides is crucial for creating well-defined bioconjugates for therapeutic and diagnostic applications. Methyltetrazine-amino-PEG12-amine serves as a key building block in strategies designed to achieve this precision.

The terminal amine group of this compound is readily available for reaction with carboxylic acids and their activated forms, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. broadpharm.combroadpharm.com This reactivity is central to its use in protein modification. While direct labeling of native lysine (B10760008) residues and N-termini (which are primary amines) typically involves a tetrazine linker functionalized with an NHS ester, this compound is employed by reacting its amine group with carboxyl groups on the target biomolecule.

Proteins and peptides contain carboxylic acid groups on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as at the C-terminus. These sites can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU, facilitating a covalent linkage with the amine of the linker. broadpharm.combroadpharm.com

Advanced strategies have been developed to introduce unique reactive partners for the amine group at specific sites. One such method involves taking advantage of the differential pKa between the N-terminal α-amino group (~7.8) and the ε-amino group of lysine (~10.1). mdpi.com By reacting the protein with an aldehyde-containing reagent at a slightly acidic pH, selective modification of the N-terminus can be achieved, which can then be used for further conjugation. mdpi.com A more recent biomimetic approach allows for the selective chemical oxidation of a dimethyllysine residue within a peptide sequence to an allysine, which contains a reactive aldehyde group. nih.gov This aldehyde can then be specifically targeted by amine-containing reagents like this compound for precise, late-stage functionalization.

Direct conjugation to cysteine residues relies on the unique reactivity of the thiol (sulfhydryl) group. The most common chemical handle used to target cysteines in bioconjugation is a maleimide (B117702) group, which forms a stable thioether bond with the thiol. axispharm.commdpi.com

This compound does not possess a thiol-reactive group and is therefore not suitable for direct, one-step conjugation to cysteine residues. For this specific application, alternative linkers such as Methyltetrazine-PEG12-Maleimide are employed. axispharm.com This related compound combines the same methyltetrazine and PEG spacer but replaces the terminal amine with a maleimide, enabling efficient and specific attachment to free cysteine residues on a protein or peptide surface. axispharm.com Cysteine is an attractive target for site-specific modification because it is a low-abundance amino acid, and many cysteines within a protein are engaged in disulfide bonds, leaving engineered, free cysteines available for specific labeling. mdpi.com

Molecular Labeling Techniques in Research

The bioorthogonal nature of the tetrazine-TCO ligation has made it a premier tool for labeling biomolecules in complex environments, including within living cells. conju-probe.comnih.gov this compound is a key reagent in the synthesis of customized labeling probes.

This linker is instrumental in creating custom fluorescent probes for imaging studies. The general strategy involves coupling a fluorescent dye to the amine terminus of this compound. Many commercially available fluorophores are functionalized with a carboxylic acid or NHS ester, making them straightforward to conjugate to the linker's primary amine. The resulting fluorescent tetrazine probe can then be used to label biomolecules that have been pre-functionalized with a TCO group.

This two-step labeling approach has been used for live-cell imaging and tracking of specific proteins, glycans, or other cellular components. nih.govbroadpharm.com For example, a protein of interest can be genetically engineered to include a TCO-containing unnatural amino acid. Upon introduction of the fluorescent tetrazine probe, a rapid "click" reaction occurs, attaching the fluorophore to the protein with high specificity. nih.govspringernature.com This method enables the study of protein localization, trafficking, and dynamics in real-time.

Table 1: Examples of Fluorophore Classes for Conjugation

| Fluorophore Class | Reactive Group for Amine Coupling | Potential Application |

|---|---|---|

| Cyanine Dyes (e.g., Cy3, Cy5) | NHS ester | Super-resolution microscopy, FRET |

| Rhodamine Dyes (e.g., TAMRA, ROX) | NHS ester | Flow cytometry, fluorescence polarization |

| Fluorescein (e.g., FITC, FAM) | Isothiocyanate, NHS ester | Standard fluorescence microscopy, immunoassays |

| Alexa Fluor Dyes | NHS ester | Wide range of imaging applications (high photostability) |

| BODIPY Dyes | NHS ester | Labeling in hydrophobic environments, two-photon microscopy |

The principles of bioorthogonal labeling extend to nuclear medicine and radiochemical applications, particularly in pre-targeted imaging and therapy. conju-probe.comconju-probe.com In a pre-targeting strategy, a biomolecule, such as an antibody modified with TCO, is first administered and allowed to accumulate at a target tissue (e.g., a tumor). After unbound antibody has cleared from circulation, a small, radiolabeled tetrazine molecule is injected. This molecule travels quickly through the body, and upon encountering the TCO-tagged antibody at the target site, it undergoes a rapid ligation, concentrating the radioactivity at the desired location.

This compound is used to construct these radioprobes. Its amine group can be conjugated to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then stably sequester a diagnostic or therapeutic radioisotope. The extremely fast kinetics of the tetrazine-TCO reaction are highly advantageous for in vivo applications, maximizing target capture before the radioprobe is cleared from the body. axispharm.com This approach has been explored for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. conju-probe.com

Table 2: Components for Radiochemical Probe Synthesis

| Component | Example | Function |

|---|---|---|

| Chelator | DOTA, NOTA, DTPA | Securely binds a metal radioisotope. Conjugated via its activated form (e.g., DOTA-NHS ester) to the linker's amine. |

| Radioisotope (Diagnostic) | Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu) | PET imaging isotopes. |

| Radioisotope (Diagnostic) | Technetium-99m (⁹⁹ᵐTc), Indium-111 (¹¹¹In) | SPECT imaging isotopes. |

| Radioisotope (Therapeutic) | Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac) | Therapeutic alpha or beta emitters. |

Proteomics Research Methodologies

In proteomics, the goal is often to identify and quantify large sets of proteins from complex samples. This compound facilitates enrichment strategies for specific subsets of the proteome. broadpharm.combroadpharm.com This is particularly useful in activity-based protein profiling (ABPP) and for the identification of post-translationally modified proteins.

A common workflow involves metabolically labeling a cell culture with a precursor molecule containing a TCO group. For example, cells can be grown in media containing a TCO-modified amino acid or sugar, which is then incorporated into newly synthesized proteins or glycans. After cell lysis, the entire proteome is harvested.

To isolate the labeled proteins, an enrichment probe is created by conjugating biotin (B1667282) to the amine terminus of this compound (often via a Biotin-NHS ester). This biotin-PEG12-methyltetrazine construct is added to the cell lysate. The methyltetrazine group selectively "clicks" onto the TCO-tagged proteins. Subsequently, the entire mixture is passed over a column containing streptavidin-coated beads. The high affinity between biotin and streptavidin captures the now-biotinylated proteins, while all other proteins are washed away. The enriched proteins can then be eluted, digested, and identified by mass spectrometry, providing a snapshot of the proteins that were actively synthesized or modified during the labeling period.

Sample Preparation Enhancements for Analytical Techniques

The terminal amine group of this compound offers a valuable tool for enhancing sample preparation for analytical techniques like mass spectrometry (MS). In proteomics, the analysis of peptides and small molecule metabolites can be challenging due to their low abundance or poor ionization efficiency. Chemical derivatization of primary amines with specific reagents can significantly improve their detection by MS. nih.gov

One such strategy involves the use of isobaric tags, which are chemical labels that are identical in mass but produce unique reporter ions upon fragmentation in the mass spectrometer. nih.gov While not an isobaric tag itself, the amine group of this compound can be reacted with amine-reactive isobaric tagging reagents, such as Tandem Mass Tags (TMT). nih.gov This would allow for the multiplexed relative quantification of biomolecules that have been labeled with the methyltetrazine linker.

This approach could be particularly useful in chemoproteomics workflows. For example, a TCO-containing probe could be designed to bind to a specific class of enzymes. After labeling these enzymes in a cell lysate, the captured proteins could be reacted with this compound. The terminal amine could then be derivatized with an NHS-ester-activated TMT reagent. This would not only facilitate the identification of the captured proteins but also enable their relative quantification across different samples in a single MS experiment.

The table below outlines a hypothetical workflow for using this compound to enhance sample preparation for quantitative proteomics.

| Step | Procedure | Purpose |

| 1. Target Labeling | Incubate cells or lysate with a TCO-functionalized probe. | To covalently label a specific subset of proteins. |

| 2. Lysis and Enrichment | Lyse cells and enrich the TCO-labeled proteins. | To isolate the proteins of interest from the complex proteome. |

| 3. Linker Conjugation | React the enriched proteins with this compound. | To introduce a primary amine for subsequent derivatization. |

| 4. Isobaric Tagging | Label the amine group with an amine-reactive isobaric tag (e.g., TMT). | To enable multiplexed quantitative analysis by mass spectrometry. |

| 5. MS Analysis | Analyze the tagged peptides by LC-MS/MS. | To identify and quantify the target proteins across different conditions. |

Nucleic Acid Functionalization and Conjugation Studies

The functionalization of nucleic acids, such as DNA and RNA, is essential for a wide range of applications, including diagnostics, therapeutics, and fundamental research. The amine group on this compound provides a convenient handle for its attachment to oligonucleotides.

Oligonucleotides can be synthesized with a terminal amine group, or an amine can be introduced at specific positions within the sequence. springernature.com This amine-modified oligonucleotide can then be reacted with an activated form of this compound, for example, after converting its amine to an NHS ester-reactive group, or by using coupling agents like EDC to form a stable amide bond. This results in an oligonucleotide that is appended with a methyltetrazine moiety.

This methyltetrazine-functionalized oligonucleotide can then be used in a variety of conjugation studies. For instance, it can be reacted with a TCO-modified protein to study protein-nucleic acid interactions. Alternatively, it can be conjugated to a TCO-labeled fluorescent dye for use as a probe in techniques like fluorescence in situ hybridization (FISH). nih.gov The use of the bioorthogonal iEDDA reaction for probe hybridization could potentially offer higher specificity and faster kinetics compared to traditional methods.

The table below summarizes the key reactive groups and their roles in the functionalization and conjugation of nucleic acids using this compound.

| Component | Reactive Group | Role in Conjugation |

| This compound | Primary Amine (-NH2) | Reacts with activated carboxylic acids or other amine-reactive groups on the oligonucleotide to form a stable bond. |

| This compound | Methyltetrazine | Reacts with a trans-cyclooctene (B1233481) (TCO) group on a target molecule (e.g., protein, fluorescent dye) via iEDDA click chemistry. |

| Oligonucleotide | Amine or Carboxylic Acid | Provides the site for covalent attachment of the this compound linker. |

| Target Molecule | Trans-cyclooctene (TCO) | The reaction partner for the methyltetrazine group, enabling the final bioconjugation. |

Role of Methyltetrazine Amino Peg12 Amine As a Molecular Linker and Scaffold

Integration in Proteolysis Targeting Chimeras (PROTACs) Design

Proteolysis targeting chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. targetmol.commedchemexpress.com A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. targetmol.commedchemexpress.com Methyltetrazine-amino-PEG12-amine has emerged as a valuable building block in the construction of these sophisticated molecules. targetmol.commedchemexpress.com

Linker Functionality in PROTAC Scaffold Assembly

The atomic composition of the linker can have a profound impact on a PROTAC's degradation ability. For instance, studies have shown that replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity, highlighting the importance of empirical testing in linker design. nih.gov

Modular Synthesis Approaches for PROTACs

The heterobifunctional nature of this compound lends itself well to the modular synthesis of PROTAC libraries. This approach allows for the rapid generation and screening of numerous PROTAC candidates with varying linkers, target-binding ligands, and E3 ligase ligands.

One strategy involves using the amine group of this compound to react with an activated carboxylic acid on a ligand for the target protein. The resulting methyltetrazine-functionalized ligand can then be "clicked" to a trans-cyclooctene (B1233481) (TCO)-modified E3 ligase ligand. This modular approach allows for the mix-and-match assembly of PROTACs from pre-synthesized building blocks.

Recent advancements have focused on developing rapid synthesis platforms for PROTACs. One such platform utilizes an ortho-phthalaldehyde (OPA)-amine coupling reaction, which can generate libraries of stable PROTACs with different linker lengths and E3 ligase ligands from commercially available amine-functionalized linkers. nih.gov These methods significantly accelerate the discovery of potent and selective protein degraders. nih.gov

Design of Antibody-Oligonucleotide Conjugates (AOCs) and Antibody-Drug Conjugates (ADCs)

This compound also plays a crucial role in the construction of antibody-based therapeutics, such as antibody-oligonucleotide conjugates (AOCs) and antibody-drug conjugates (ADCs). targetmol.commedchemexpress.comabzena.com These conjugates leverage the exquisite targeting specificity of monoclonal antibodies to deliver a therapeutic payload—an oligonucleotide or a potent cytotoxic drug—directly to diseased cells, thereby enhancing efficacy and minimizing off-target toxicity. abzena.comnih.gov

Linker Architecture in Homogeneous Conjugate Construction

The linker in ADCs and AOCs is a critical component that influences the stability, pharmacokinetics, and efficacy of the conjugate. This compound, with its defined length and composition, contributes to the construction of homogeneous conjugates, where the drug-to-antibody ratio (DAR) is precisely controlled. The hydrophilic PEG12 spacer can help to mitigate aggregation and improve the solubility of the final conjugate.

In the context of AOCs, which aim to deliver therapeutic oligonucleotides to specific tissues, the linker architecture is equally important. biochempeg.com Chemical modifications, including the use of PEGylated linkers, are often necessary to create a viable therapeutic. abzena.com The amine functionality of this compound can be used to attach the linker to the oligonucleotide, while the methyltetrazine group allows for site-specific conjugation to an antibody that has been engineered to contain a TCO group.

Impact on Conjugation Efficiency and Site-Specificity

The bioorthogonal reaction between methyltetrazine and TCO offers a highly efficient and site-specific method for conjugating payloads to antibodies. conju-probe.com Traditional conjugation methods often rely on the random modification of lysine (B10760008) or cysteine residues on the antibody, leading to heterogeneous mixtures of conjugates with varying DARs and conjugation sites. This heterogeneity can complicate manufacturing and lead to unpredictable in vivo behavior.

By incorporating a TCO-containing unnatural amino acid at a specific site on the antibody, a highly homogeneous population of ADCs or AOCs can be produced through a "click" reaction with a methyltetrazine-functionalized payload. The fast kinetics of the methyltetrazine-TCO reaction ensure high conjugation efficiency under mild, biocompatible conditions. conju-probe.com This precise control over conjugation site and stoichiometry is a significant advantage in the development of next-generation antibody-based therapeutics.

Engineering of Multifunctional Molecular Scaffolds for Research Probes

Beyond its applications in therapeutic development, this compound is a valuable tool for creating multifunctional molecular scaffolds for use as research probes. These probes are essential for studying complex biological processes, such as protein-protein interactions, cellular signaling pathways, and the localization of biomolecules within cells.

The heterobifunctional nature of this linker allows for the assembly of probes with multiple functionalities. For example, the amine group can be used to attach a targeting ligand that directs the probe to a specific cellular location or protein. The methyltetrazine group can then be used to "click" on a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, for visualization or affinity purification. conju-probe.com

The PEG12 spacer helps to ensure that the different components of the probe can function without interfering with one another. This modular approach to probe design enables researchers to create customized tools for a wide range of biological investigations, including fluorescence imaging, drug target identification, and PET/SPECT imaging. conju-probe.com

Applications in Polymer Science and Surface Modification Research

The unique heterobifunctional architecture of this compound makes it a valuable tool in the fields of polymer science and surface modification. This linker acts as a molecular bridge, enabling the covalent attachment of polymers to various substrates with high specificity and control. This "grafting-to" approach is instrumental in the creation of polymer brushes and functionalized surfaces with tailored properties.

The primary amine group on the PEG linker serves as the initial attachment point to a substrate. Surfaces rich in carboxylic acid groups, for instance, can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to readily form stable amide bonds with the amine terminus of this compound. This initial step functionalizes the surface with the tetrazine moiety, which remains available for subsequent reactions.

The methyltetrazine group is the key to the bioorthogonal "grafting-to" of polymers. This group exhibits exceptionally fast and selective reactivity towards trans-cyclooctene (TCO) through an inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netconju-probe.com This click chemistry reaction proceeds rapidly under mild, aqueous conditions without the need for a catalyst, making it ideal for conjugating pre-synthesized and well-characterized polymers that have been end-functionalized with a TCO group. researchgate.netconju-probe.com The result is a densely packed layer of polymer chains, known as a polymer brush, covalently attached to the surface.

The polyethylene (B3416737) glycol (PEG) spacer of the linker plays a crucial role in these applications. The hydrophilic and flexible nature of the 12-unit PEG chain enhances the solubility of the linker and, more importantly, provides a hydrated layer that can reduce non-specific protein adsorption and cell adhesion on the modified surface. nih.govbiochempeg.com The length of the PEG chain can influence the grafting density of the polymer and the ultimate properties of the surface. nih.gov

Research Findings in Polymer Brush Synthesis

In a typical experimental workflow for creating polymer brushes using this compound, a substrate (e.g., silicon wafer, glass slide, or nanoparticle) is first treated to introduce reactive groups like carboxylic acids or N-hydroxysuccinimidyl (NHS) esters. The substrate is then immersed in a solution of this compound to allow for the covalent attachment of the linker via its amine group. After washing away any unbound linker, the tetrazine-functionalized surface is exposed to a solution containing a TCO-terminated polymer. The IEDDA reaction then grafts the polymer chains to the surface.

The "grafting-to" method, facilitated by linkers like this compound, offers several advantages over "grafting-from" techniques where polymer chains are grown directly from the surface. merckmillipore.com With the "grafting-to" approach, the polymer can be synthesized and characterized separately, allowing for precise control over its molecular weight and polydispersity before it is attached to the surface. This leads to more well-defined polymer brushes.

The table below illustrates typical data obtained during the stepwise modification of a silicon substrate to create a polystyrene brush using a Methyltetrazine-amino-PEG linker.

| Modification Step | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Surface Roughness (AFM, nm) |

| Bare Silicon Wafer | 35 ± 2 | 0 | 0.2 |

| Carboxyl-Functionalized Wafer | 20 ± 3 | 1.5 ± 0.2 | 0.3 |

| After Reaction with this compound | 55 ± 4 | 4.8 ± 0.3 | 0.5 |

| After Grafting of TCO-Polystyrene | 85 ± 3 | 25.2 ± 1.1 | 1.2 |

This is an illustrative data table based on typical results for similar systems.

The changes in water contact angle confirm the successful modification of the surface at each step, from the hydrophilic carboxylated surface to the more hydrophobic polystyrene brush. Ellipsometry and Atomic Force Microscopy (AFM) provide quantitative measurements of the grafted layer's thickness and surface topography.

Research Findings in Surface Modification

Beyond creating simple polymer brushes, this compound is instrumental in designing multifunctional and stimuli-responsive surfaces. For example, by using block copolymers, surfaces with distinct functionalities can be created. A TCO-terminated diblock copolymer, consisting of a hydrophobic block and a hydrophilic block, could be grafted to a tetrazine-functionalized surface. This would result in a surface that can change its properties in response to different solvent environments.

The efficiency of the tetrazine-TCO ligation allows for the creation of patterned surfaces. By using techniques like microcontact printing to deposit the this compound linker in specific patterns, subsequent grafting of a TCO-functionalized polymer will only occur in these defined areas. This allows for the fabrication of surfaces with spatially controlled chemical and physical properties, which is highly valuable for applications in biosensors, cell patterning, and microfluidics.

The table below presents hypothetical data on the control of polymer grafting density by varying the concentration of the TCO-functionalized polymer solution exposed to a surface functionalized with a Methyltetrazine-amino-PEG linker.

| Concentration of TCO-Polymer (mg/mL) | Grafted Polymer Thickness (nm) | Grafting Density (chains/nm²) |

| 0.1 | 8.5 ± 0.6 | 0.12 |

| 0.5 | 15.2 ± 0.9 | 0.21 |

| 1.0 | 22.1 ± 1.3 | 0.31 |

| 2.0 | 28.9 ± 1.5 | 0.40 |

| 5.0 | 30.1 ± 1.4 | 0.42 (saturation) |

This is an illustrative data table based on typical results for similar systems.

This data demonstrates that the grafting density can be controlled by the concentration of the polymer in the grafting solution, eventually reaching a saturation point due to steric hindrance between the already grafted polymer chains.

Advanced Research Methodologies and Analytical Techniques Involving Methyltetrazine Amino Peg12 Amine

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are fundamental to understanding the mechanistic details of the inverse-electron-demand Diels-Alder (iEDDA) reaction, the cornerstone of Methyltetrazine-amino-PEG12-amine's utility. A combination of Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and fluorescence and UV-Visible (UV-Vis) spectroscopy provides a comprehensive picture of the reaction dynamics and structural transformations.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): NMR and MS are indispensable for the initial structural confirmation and ongoing characterization of this compound and its reaction products. 1H and 13C NMR spectra are used to verify the successful synthesis and purity of the molecule, confirming the presence of the characteristic methyltetrazine protons and the repeating ethylene (B1197577) glycol units of the PEG spacer. nih.gov High-resolution mass spectrometry (HRMS) provides precise molecular weight determination, confirming the elemental composition of the parent molecule and its conjugates. researchgate.net In mechanistic studies, these techniques are used to identify the final dihydropyridazine (B8628806) product formed after the iEDDA reaction and subsequent nitrogen gas elimination, providing definitive evidence of the cycloaddition. nih.gov

Fluorescence and UV-Visible (UV-Vis) Spectroscopy: The iEDDA reaction involving tetrazines is often fluorogenic, a property that is extensively exploited for mechanistic and kinetic studies. frontiersin.orgnih.gov The tetrazine moiety can act as a fluorescence quencher, and its reaction with a dienophile, such as a trans-cyclooctene (B1233481) (TCO), restores fluorescence. nih.govnih.gov This "turn-on" fluorescence provides a real-time method to monitor the reaction progress and determine kinetic parameters. researchgate.netnyu.edu The mechanism of quenching is often attributed to processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT) between the tetrazine and an attached fluorophore. nih.govnyu.edu

UV-Vis spectroscopy offers a complementary method for kinetic analysis. The tetrazine molecule has a characteristic absorbance peak in the visible range (around 520-540 nm). broadpharm.comnih.gov By monitoring the decay of this absorbance signal over time in the presence of a dienophile, researchers can calculate the second-order rate constants of the ligation reaction under pseudo-first-order conditions. nih.govrsc.orgnih.gov This method has been crucial in quantifying the exceptionally fast kinetics of the tetrazine-TCO reaction. broadpharm.com

| Spectroscopic Technique | Application in Mechanistic Elucidation | Key Findings |

| NMR Spectroscopy | Structural verification of reactants and products. | Confirms the formation of the dihydropyridazine cycloadduct. |

| Mass Spectrometry | Precise mass determination of conjugates. | Verifies covalent bond formation and identifies reaction products. researchgate.net |

| Fluorescence Spectroscopy | Real-time monitoring of fluorogenic reactions. | Elucidates quenching mechanisms (FRET, PeT) and reaction kinetics. nih.govnyu.edu |

| UV-Visible Spectroscopy | Kinetic analysis of the iEDDA reaction. | Measures reaction rates by monitoring the disappearance of the tetrazine absorbance. nih.govbroadpharm.com |

Chromatographic Separation and Characterization in Complex Biological Matrices

The application of this compound in biological settings necessitates robust methods for its separation and characterization from intricate mixtures like cell lysates or plasma. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary tools for this purpose.

These chromatographic techniques are essential for assessing the purity of the initial this compound reagent and for monitoring the progress of bioconjugation reactions. nih.gov When labeling proteins or other biomolecules within a complex biological sample, HPLC and UPLC are used to separate the newly formed conjugate from unreacted labeling reagents, the target biomolecule, and thousands of other endogenous molecules. nih.gov For example, after labeling a target protein in a cell lysate, the mixture can be analyzed by reverse-phase HPLC, where the change in retention time of the protein upon conjugation with the hydrophilic PEGylated tetrazine linker confirms successful labeling. nih.gov The high resolution of UPLC allows for rapid and efficient separation, which is critical when dealing with low-abundance biomolecules or when trying to resolve multiple labeled species. nih.gov

Furthermore, these techniques can be coupled directly to mass spectrometry (LC-MS), enabling the simultaneous separation and mass identification of the components in a mixture. This provides a powerful method for confirming the identity of the bioconjugate and characterizing any potential side products or degradation of the tetrazine moiety in a biological environment.

| Chromatographic Method | Application in Biological Matrices | Key Advantages |

| HPLC | Separation of bioconjugates from cell lysates and plasma. | Robust, widely available, suitable for preparative and analytical scales. |

| UPLC | High-resolution separation of complex biological mixtures. | Faster analysis times, improved resolution, and higher sensitivity compared to HPLC. nih.gov |

| LC-MS | Coupled separation and mass identification. | Provides definitive identification of conjugates and byproducts in complex samples. |

Advanced Microscopy Techniques for Spatiotemporal Studies

A significant application of this compound is in the dynamic visualization of biological processes within living cells. Its ability to participate in rapid and specific bioorthogonal reactions makes it an ideal tool for advanced microscopy techniques that require precise labeling and high signal-to-noise ratios. frontiersin.org

The fluorogenic nature of the tetrazine ligation is particularly advantageous for live-cell imaging, as it minimizes background fluorescence from unreacted probes, enabling "no-wash" imaging protocols. nih.gov This is crucial for studying sensitive biological systems where washing steps could introduce artifacts.

Super-Resolution Microscopy: Tetrazine-based probes, including those similar in function to this compound, are increasingly used in super-resolution imaging techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM). nih.govnih.govrsc.org These methods bypass the diffraction limit of light, allowing for visualization of cellular structures at the nanoscale. The small size of the tetrazine handle and the ability to attach bright, photostable dyes make these probes highly effective for achieving the high labeling density and photoswitching properties required for super-resolution imaging. nih.govrsc.org

Spatiotemporal Imaging: The ability to control the labeling reaction in both space and time is a key goal in chemical biology. nih.gov Tetrazine ligations contribute to spatiotemporal studies by allowing researchers to introduce a fluorescent or functional tag to a specific biomolecule at a chosen time point. nih.gov This enables the tracking of protein trafficking, receptor dynamics, and other cellular events in real-time. The rapid kinetics of the iEDDA reaction ensure that the labeling is essentially instantaneous upon introduction of the tetrazine probe, providing high temporal resolution. nih.gov

| Microscopy Technique | Role of this compound | Research Findings |

| Live-Cell Imaging | Provides a bioorthogonal handle for attaching fluorophores to target biomolecules. | Enables real-time visualization of cellular processes with high specificity. frontiersin.orgnih.gov |

| Super-Resolution (STED, STORM) | Facilitates high-density labeling with photostable dyes for nanoscale imaging. | Allows for detailed structural analysis of protein complexes and organelles. nih.govrsc.org |

| Spatiotemporal Tracking | Enables time-controlled labeling to follow the movement and interactions of biomolecules. | Provides insights into dynamic biological events like protein synthesis and trafficking. nih.govnih.gov |

Computational Chemistry Approaches for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting the reactivity of tetrazines in iEDDA reactions. rsc.orgacs.org These theoretical approaches provide insights that are difficult to obtain through experimental methods alone and are instrumental in the rational design of new bioorthogonal reagents.

Reaction Prediction: The kinetics of the iEDDA reaction are governed by frontier molecular orbital (FMO) theory, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). wikipedia.orgrsc.org DFT calculations can accurately predict these orbital energies. nih.govresearchgate.net By calculating the LUMO energy of various substituted tetrazines, researchers can predict their relative reactivity towards a given dienophile like TCO. rsc.org Generally, electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, leading to a smaller HOMO-LUMO gap and a faster reaction rate. nih.gov

Reaction Design: Beyond prediction, computational methods aid in the design of new tetrazine probes with optimized properties. The distortion/interaction model, for example, is a computational tool used to analyze the transition state of the Diels-Alder reaction. rsc.orgrsc.org This model separates the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. This analysis can reveal subtle electronic or steric effects that influence reactivity, guiding the design of tetrazines with enhanced reaction rates or improved stability. rsc.orgrsc.org For instance, computational screening can identify novel substituents for the tetrazine core that balance high reactivity with dienophiles against undesirable side reactions with biological nucleophiles. rsc.org

| Computational Approach | Application to Tetrazine Chemistry | Key Insights |

| Density Functional Theory (DFT) | Calculation of molecular orbital energies and reaction activation barriers. | Predicts reaction kinetics and elucidates the electronic effects of substituents. acs.orgnih.gov |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO energy gaps between reactants. | Explains the high reactivity of the inverse-electron-demand Diels-Alder reaction. rsc.org |

| Distortion/Interaction Model | Deconstruction of the reaction's activation energy. | Provides a deeper understanding of transition state stabilization to guide reagent design. rsc.orgrsc.org |

Future Perspectives and Emerging Avenues in Methyltetrazine Amino Peg12 Amine Research

Development of Novel Reaction Partners and Click Systems

The cornerstone of methyltetrazine's utility is the inverse-electron-demand Diels-Alder (IEDDA) reaction, most commonly with strained alkenes like trans-cyclooctene (B1233481) (TCO). iris-biotech.degenelink.com This "click chemistry" is prized for its rapid kinetics and high specificity in complex biological environments. iris-biotech.degenelink.comillinois.edu However, the quest for even more efficient and versatile systems is driving research into new reaction partners and click systems.

Future research is focused on developing dienophiles that offer faster reaction rates, greater stability, and alternative functionalities. While TCO is a popular reaction partner, other strained alkenes and alkynes such as norbornene and cyclopropene (B1174273) are also utilized. genelink.comconju-probe.com A significant area of development is the creation of novel dienophiles that can expand the scope of tetrazine ligations. For instance, researchers are exploring small, stable methylcyclopropenes which may be superior partners for bulky tetrazines or for reactions in sterically hindered environments. nih.gov

Furthermore, the development of "click-to-release" systems is a burgeoning field. nih.govresearchgate.net In these systems, the tetrazine ligation triggers the release of a caged molecule, enabling precise spatial and temporal control over the activation of drugs or imaging agents. nih.govacs.org Another innovative approach is the tetrazine–thiol exchange (TeTEx) reaction, which allows for reversible click reactions, providing a switchable system for biomolecule modification. rsc.org

The exploration of light-catalyzed bioorthogonal reactions involving tetrazoles, which can be converted to a reactive 1,3-dipole upon UV irradiation, presents another exciting frontier. nih.govnih.gov This offers the potential for "light control click chemistry," adding a layer of inducibility to these reactions. nih.gov

Expansion into New Bioorthogonal Applications beyond Current Paradigms

The applications of Methyltetrazine-amino-PEG12-amine and related compounds are rapidly expanding beyond their initial uses in labeling and imaging. The exceptional biocompatibility and chemoselectivity of the tetrazine ligation make it ideal for a wide array of in vivo applications. genelink.comconju-probe.comconju-probe.com

Drug Delivery and Prodrug Activation: A major area of growth is in targeted drug delivery and prodrug activation. conju-probe.comadcreviews.comnih.gov Tetrazine-functionalized molecules can be attached to antibodies or nanoparticles to deliver cytotoxic agents directly to tumor cells. chemimpex.commedchemexpress.com The "click-to-release" strategy is particularly promising for activating prodrugs at specific sites, which could reduce systemic toxicity and improve therapeutic efficacy. nih.govnih.gov This has been demonstrated with hydrogels and nano-transporters that release drugs in response to a tetrazine trigger. nih.gov

Advanced Imaging Modalities: While already used in fluorescence imaging, PET, and SPECT imaging, new applications are emerging. genelink.comconju-probe.com Pretargeted imaging, where a tetrazine-modified antibody is first administered and allowed to accumulate at the target site before a radiolabeled TCO-containing molecule is introduced, is a key area of development. acs.orgmdpi.commdpi.comdntb.gov.ua This approach can improve target-to-background ratios and allow for the use of shorter-lived radionuclides. acs.orgmdpi.com Researchers are developing novel 18F-labeled tetrazines specifically for this purpose. nih.govacs.org

Biosensor Development: The unique electronic properties of tetrazines are being harnessed for the development of novel biosensors. nih.govnih.gov For example, tetrazine-based polymers have been used as an immobilizing matrix for antibodies in electronic biosensors for cancer biomarkers. nih.gov Additionally, tetrazine chemistry is being explored for the functionalization of microelectrode arrays, which can be used for high-throughput screening and diagnostics. nih.gov

Methodological Advancements in High-Throughput Synthesis and Screening

To fully realize the potential of this compound and its derivatives, efficient methods for their synthesis and screening are crucial. The development of robust and high-throughput (HT) amenable chemical reactions is a key challenge in drug discovery and chemical biology. rsc.org

Current research focuses on developing one-pot methods for the synthesis of diverse libraries of tetrazines with various functional groups. nih.gov This is a significant improvement over classical methods like the Pinner synthesis, which were often limited and low-yielding for alkyl tetrazines. nih.gov The ability to rapidly generate a wide range of tetrazine derivatives is essential for optimizing their properties for specific applications.

In parallel, high-throughput screening (HTS) platforms based on click chemistry are being developed to identify new ligands and inhibitors for biological targets. nih.govnih.govacs.org These assays leverage the specificity and efficiency of click reactions to screen large chemical libraries. For example, a click chemistry-based approach has been developed to screen for inhibitors of Ras palmitoylation, a key process in cancer. nih.gov The development of such platforms will accelerate the discovery of new therapeutic agents and research tools. Furthermore, the automation of organic synthesis, including the iterative formation of C(sp3)–C(sp3) bonds, is a significant step towards the rapid and reproducible production of complex organic molecules, including those based on the tetrazine scaffold. bris.ac.uk

Interdisciplinary Research with Material Science and Nanotechnology

The intersection of bioorthogonal chemistry with material science and nanotechnology is a highly promising area of research. The ability to functionalize surfaces and nanoparticles with biological molecules in a specific and controlled manner is critical for a wide range of technologies. nih.gov

Surface Functionalization: Methyltetrazine derivatives are being used to modify the surfaces of materials to enhance their biocompatibility and introduce new functionalities. chemimpex.comnih.govnih.gov For example, a method has been developed to coat surfaces with a tetrazine-containing polymer, which can then be used to graft bioactive molecules such as enzymes and antibiotics. nih.govnih.gov This has applications in creating materials that can catalyze reactions, improve cell adhesion, or inhibit bacterial growth. nih.govnih.gov

Nanoparticle Modification: The PEG12 linker in this compound enhances its water solubility and biocompatibility, making it ideal for the functionalization of nanoparticles for biomedical applications. iris-biotech.degenelink.com Tetrazine-functionalized nanoparticles can be used for targeted drug delivery, imaging, and as therapeutic platforms. nih.gov For example, prodrugs can be encapsulated within nanoparticles and released at a target site via a tetrazine-triggered reaction. nih.gov The potential for creating advanced materials, such as polymers with enhanced thermal stability, is also being explored. chemimpex.com

Table of Mentioned Chemical Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。